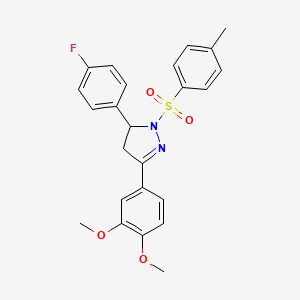

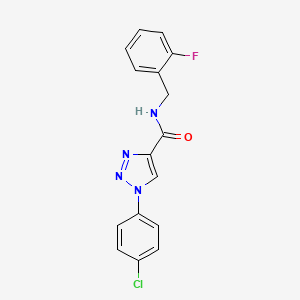

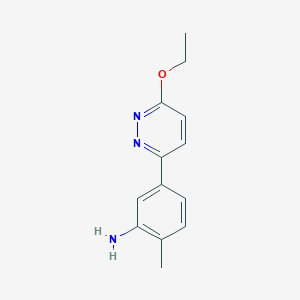

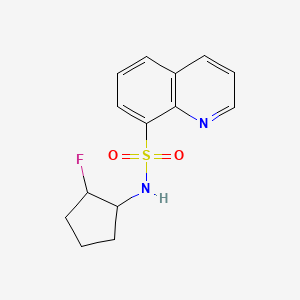

N-(2-fluorocyclopentyl)quinoline-8-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-fluorocyclopentyl)quinoline-8-sulfonamide” is a versatile chemical compound used in various scientific research applications, such as drug discovery and medicinal chemistry. It is a type of quinoline-8-sulfonamide, which has been studied for its potential as an inhibitor of the tumor cell-specific M2 isoform of pyruvate kinase .

Synthesis Analysis

The synthesis of quinoline-8-sulfonamide derivatives involves the use of molecular docking and molecular dynamics techniques . The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is used to create new compounds .Molecular Structure Analysis

Quinoline-8-sulfonamide derivatives are designed with the introduction of another quinolinyl fragment to the modulator molecule . This design has been found to have a significant impact on pyruvate levels in cancer cells .Chemical Reactions Analysis

Quinoline, a nitrogen-based heterocyclic aromatic compound, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Aplicaciones Científicas De Investigación

Inhibitor of Tumor Cell-Specific M2 Isoform of Pyruvate Kinase

This compound has been studied as an inhibitor of the tumor cell-specific M2 isoform of pyruvate kinase . Pyruvate kinase is a key glycolytic enzyme involved in the generation of ATP and is critical for cancer metabolism . The compound was found to reduce the intracellular pyruvate level in A549 lung cancer cells with simultaneous impact on cancer cell viability and cell-cycle phase distribution .

Anti-Proliferative Effect

The quinoline-8-sulfonamide derivatives significantly reduced the number of A549 cells, indicating a high anti-proliferative effect . This suggests that the compound could be used in cancer treatment to inhibit the growth and proliferation of cancer cells .

Modulator of Muscle Isoform 2 of Pyruvate Kinase

The compound has been identified as a potent modulator of muscle isoform 2 of pyruvate kinase . This modulation can have significant impacts on pyruvate levels in cancer cells, providing further directions for future research to find novel analogs suitable for clinical applications in cancer treatment .

Synthesis of New Pyridines

The compound has been used in the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism . This indicates its potential use in the field of organic chemistry for the synthesis of new compounds .

Anti-Carbonic Anhydrase Activity

Sulfonamides, such as this compound, exhibit a range of pharmacological activities, including anti-carbonic anhydrase activity . This suggests potential applications in treating disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Anti-Dihydropteroate Synthetase Activity

The compound, as a sulfonamide, can also exhibit anti-dihydropteroate synthetase activity . This activity could be leveraged in the treatment of a diverse range of disease states .

Mecanismo De Acción

- ChEs , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , play a crucial role in neurotransmitter signaling. Inhibiting these enzymes can enhance neurotransmitter levels in the synaptic cleft, potentially improving cognitive function .

- Molecular docking studies reveal critical interactions, including hydrogen bonding, π–π interactions, π-alkyl interactions, π-amid interactions, and π-sulfur interactions between the ligand (quinoline-sulfonamide) and the enzymes .

- Impact on Bioavailability : Quinoline-sulfonamides’ pharmacokinetic properties influence their bioavailability and therapeutic efficacy .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME Properties)

Result of Action

Action Environment

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-fluorocyclopentyl)quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O2S/c15-11-6-2-7-12(11)17-20(18,19)13-8-1-4-10-5-3-9-16-14(10)13/h1,3-5,8-9,11-12,17H,2,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAKTHFWYWBQFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-2-(o-tolyl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2991589.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzamide](/img/structure/B2991590.png)

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2991594.png)

![7-(2-chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2991596.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2991599.png)

![N-(4-ethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2991605.png)

![3-amino-6-ethyl-N-(2-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2991606.png)